FK-506 3'-甲基醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

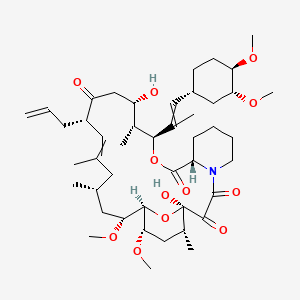

The synthesis of FK-506 and its derivatives involves complex organic reactions, highlighting the importance of specific enzymes and chemical reactions in its biosynthesis. For instance, the enzyme 31-O-desmethylFK-506 O:methyltransferase plays a critical role in methylating hydroxyl groups, essential for the compound's activity (Shafiee, Motamedi, & Chen, 1994). The total synthesis of FK-506 also involves sulfone anion coupling and methylation reactions, showcasing the complexity of its chemical synthesis (Ireland, Liu, Roper, & Gleason, 1997).

Molecular Structure Analysis

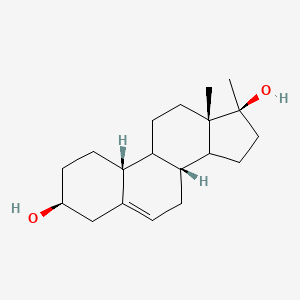

The molecular structure of FK-506 and its ethers is characterized by their macrolide backbone, with specific attention to the methyl ether groups' placement. The structure of dimethyl ether and methyl alcohol provides insights into ether molecular structures, offering a comparison for understanding the structural aspects of FK-506 3'-Methyl Ether (Kimura & Kubo, 1959).

Chemical Reactions and Properties

FK-506's chemical reactivity, particularly its ether derivatives, is influenced by the size and site of attachment of the ether group, as demonstrated in the synthesis of alkyl ether derivatives of L-683,742, a related macrolide (Goulet et al., 1994). This highlights the significance of etherification reactions in modifying FK-506's immunosuppressive properties.

Physical Properties Analysis

The physical properties, such as molecular weight, melting point, and solubility, of FK-506 and its derivatives, are crucial for their application and efficacy. While specific data on FK-506 3'-Methyl Ether's physical properties are not detailed, the synthesis and structural analyses provide a basis for inferring these properties based on molecular structure and chemical composition.

Chemical Properties Analysis

The chemical properties of FK-506 derivatives, including reactivity, stability, and interaction with biological molecules, are central to their function as immunosuppressants. The enzymatic methylation of FK-506, leading to derivatives like FK-506 3'-Methyl Ether, showcases the modification of chemical properties to achieve desired biological effects (Shafiee, Motamedi, & Chen, 1994).

科学研究应用

神经保护和神经再生效应

FK-506 因其对一系列神经退行性疾病的神经保护特性而受到认可。Kumar、Kalonia 和 Kumar(2010 年)的一项研究调查了 FK-506 对 3-硝基丙酸诱导的大鼠脑行为、生物化学和线粒体功能改变的神经保护作用。该研究得出结论,FK-506 可减轻神经毒性,这种保护作用可能涉及一氧化氮的调节 (Kumar, Kalonia, & Kumar, 2010)。此外,已经注意到 FK-506 的神经再生特性,研究表明在神经损伤前给药时可以增强神经再生,这表明在选择性手术或神经损伤预防中具有潜在应用 (Snyder 等人,2006 年).

免疫调节和移植

FK-506 作为一种免疫抑制剂用于预防移植病例中的同种异体移植排斥反应已得到充分证明。它与一氧化氮调节剂的相互作用表明了其在移植场景中保护作用的可能机制。这种相互作用对于理解和潜在增强 FK-506 在临床环境中的疗效至关重要 (Kumar, Kalonia, & Kumar, 2010).

药物递送和生物利用度提高

已经对提高 FK-506 的口服生物利用度进行了研究。例如,据报道开发了一种新型聚(甲基乙烯基醚-共-马来酸酐)-接枝-羟丙基-β-环糊精两亲共聚物,以提高 FK-506 的结构稳定性、渗透性和生物粘附性,增强其药代动力学行为并为其高效口服递送提供了一种有希望的方法 (Zhang 等人,2015 年).

分子合成和药物制剂

FK-506 一直是分子合成和药物制剂研究的兴趣所在。专注于立体控制的羟醛缩合以合成 FK-506 片段的研究展示了药物生产中涉及的化学复杂性以及开发更有效合成方法的潜力 (White 等人,2009 年)。此外,正在研究各种制剂方法,如与环糊精和脂质体的络合,以解决与 FK-506 中活性成分他克莫司的药物递送相关的问题 (Patel 等人,2012 年).

属性

IUPAC Name |

(1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H71NO12/c1-11-14-32-20-26(2)19-27(3)21-38(55-9)41-39(56-10)23-29(5)45(52,58-41)42(49)43(50)46-18-13-12-15-33(46)44(51)57-40(30(6)34(47)25-35(32)48)28(4)22-31-16-17-36(53-7)37(24-31)54-8/h11,20,22,27,29-34,36-41,47,52H,1,12-19,21,23-25H2,2-10H3/t27-,29-,30-,31+,32+,33+,34+,36-,37-,38-,39+,40-,41-,45-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAXYWYQSRHDMG-RGSPJBABSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)OC)C)O)C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@H](C=C(C1)C)CC=C)O)C)C(=C[C@@H]4CC[C@H]([C@@H](C4)OC)OC)C)O)C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H71NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80849494 |

Source

|

| Record name | (1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

818.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |

CAS RN |

124554-16-1 |

Source

|

| Record name | (1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B1141188.png)

![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)